molecular formula C16H13Cl2NO3S2 B2767603 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1448123-41-8

2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2767603
CAS No.: 1448123-41-8
M. Wt: 402.3
InChI Key: IUFGIKKLGNQTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with chlorine atoms and sulfonamide groups, which are further linked to furan and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2 and 5 positions.

    Sulfonation: The chlorinated benzene is then subjected to sulfonation to introduce the sulfonamide group.

    Coupling Reactions: The sulfonamide group is coupled with furan-3-ylmethyl and thiophen-2-ylmethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to corresponding amines.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of furan and thiophene rings.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Compounds where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of sulfonamide groups.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
  • 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Uniqueness

The unique combination of furan and thiophene rings in this compound distinguishes it from other sulfonamides. This structural variation can lead to differences in chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S2/c17-13-3-4-15(18)16(8-13)24(20,21)19(9-12-5-6-22-11-12)10-14-2-1-7-23-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFGIKKLGNQTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.